4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(3-methylbutyl)benzamide
Description
This compound belongs to the quinazolinone family, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl acetamide moiety and aromatic groups. Its structure includes:
- A 3-ethylphenylcarbamoyl group linked via a methylene bridge to the sulfanyl substituent at position 2 of the quinazolinone ring.
- A benzamide group at position 3, further substituted with a 3-methylbutyl chain.
Quinazolinone derivatives are known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[[2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3S/c1-4-22-8-7-9-25(18-22)33-28(36)20-39-31-34-27-11-6-5-10-26(27)30(38)35(31)19-23-12-14-24(15-13-23)29(37)32-17-16-21(2)3/h5-15,18,21H,4,16-17,19-20H2,1-3H3,(H,32,37)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMKEHZUNOQANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-Acyl Anthranilic Acid
The synthesis begins with anthranilic acid as the starting material. Reaction with 3-ethylphenylacetyl chloride in dry pyridine under reflux conditions forms N-(3-ethylphenylacetyl)anthranilic acid. This step proceeds via nucleophilic acyl substitution, with pyridine acting as both a base and solvent. The product is isolated by precipitation in cold hydrochloric acid and recrystallized from ethanol, yielding 75–80%.
Reaction Conditions
- Reagents: Anthranilic acid (1 eq), 3-ethylphenylacetyl chloride (1.2 eq)
- Solvent: Dry pyridine
- Temperature: Reflux (115°C)
- Time: 3 hours
Cyclization to Benzoxazinone
N-(3-ethylphenylacetyl)anthranilic acid undergoes cyclization in acetic anhydride at 120°C for 2 hours, forming 2-(3-ethylphenyl)-4H-benzo[d]oxazin-4-one. The reaction mechanism involves intramolecular esterification, with acetic anhydride facilitating dehydration. The product is purified via vacuum distillation and recrystallized from dichloromethane, achieving 85% yield.
Characterization Data
Conversion to Quinazolinone
The benzoxazinone intermediate is reacted with ammonium hydroxide in ethanol under reflux to yield 3-amino-2-(3-ethylphenyl)-4(3H)-quinazolinone. Ammonia opens the oxazinone ring, followed by cyclocondensation to form the quinazolinone core. The product is filtered and washed with cold ethanol, yielding 70–75%.
Introduction of the Sulfanyl Group
Synthesis of Mercaptoacetamide Derivative
3-Amino-2-(3-ethylphenyl)-4(3H)-quinazolinone is treated with chloroacetyl chloride in dimethylformamide (DMF) at 0°C, forming 3-(chloroacetamido)-2-(3-ethylphenyl)-4(3H)-quinazolinone. Subsequent reaction with thiourea in ethanol under reflux introduces the sulfanyl group, yielding 3-(mercaptoacetamido)-2-(3-ethylphenyl)-4(3H)-quinazolinone (85% yield).
Reaction Conditions
- Reagents: Chloroacetyl chloride (1.5 eq), thiourea (2 eq)
- Solvent: DMF (step 1), ethanol (step 2)
- Temperature: 0°C (step 1), reflux (step 2)
Thiol-Mediated Coupling
The mercaptoacetamide intermediate reacts with 3-ethylphenyl isocyanate in tetrahydrofuran (THF) using triethylamine as a base. This step forms the {[(3-ethylphenyl)carbamoyl]methyl}sulfanyl substituent at position 2 of the quinazolinone. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 65%.
Characterization Data
- ¹H NMR (CDCl₃): δ 7.10–8.05 (m, aromatic H), 4.25 (s, 2H, SCH₂), 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.20 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Attachment of the N-(3-Methylbutyl)benzamide Moiety
Benzoyl Chloride Activation
4-(Bromomethyl)benzoic acid is converted to its acid chloride using thionyl chloride in dichloromethane. The resulting 4-(bromomethyl)benzoyl chloride is reacted with 3-methylbutylamine in the presence of N,N-diisopropylethylamine (DIPEA), forming N-(3-methylbutyl)-4-(bromomethyl)benzamide (80% yield).
Alkylation of Quinazolinone
The sulfanyl-substituted quinazolinone undergoes alkylation with N-(3-methylbutyl)-4-(bromomethyl)benzamide in acetonitrile using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, affording the final compound after recrystallization from methanol (60% yield).
Optimization Notes
- Higher temperatures (>70°C) lead to side reactions; 60°C maximizes yield.
- Anhydrous conditions prevent hydrolysis of the bromomethyl group.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Quinazolinone core | 75 | 98.5 |
| Sulfanyl introduction | 65 | 97.2 |
| Benzamide coupling | 60 | 96.8 |
Chemical Reactions Analysis
Types of Reactions
4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The quinazolinone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. They interact with specific molecular targets involved in cell proliferation and survival pathways.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by modulating various inflammatory mediators. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of quinazolinones, suggesting potential applications in combating bacterial and fungal infections.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of a similar quinazolinone derivative on various cancer cell lines. The results indicated significant cytotoxicity and the ability to induce apoptosis, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of quinazolinone derivatives in animal models of arthritis. The findings demonstrated reduced swelling and pain levels, supporting further development for therapeutic use in chronic inflammatory conditions.
Mechanism of Action
The mechanism by which 4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(3-methylbutyl)benzamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which could lead to various biological effects. The benzamide moiety may also contribute to the compound’s activity by enhancing its binding affinity to the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Analysis
The compound shares its quinazolinone core with several analogs (Table 1). Key structural variations include:
- Substituents at position 2 : Sulfanyl acetamide groups with diverse aryl carbamoyl moieties (e.g., 3-chloro-4-methylphenyl in -sulfamoylphenyl in ).
- Position 3 modifications : Benzamide groups with alkyl or arylalkyl chains (e.g., 3-methylbutyl in the target compound vs. 2,4,6-trimethylphenyl in ).
Table 1: Structural Comparison of Quinazolinone Derivatives
Bioactivity Profiling
- Clustering by Mode of Action: Compounds with similar quinazolinone scaffolds and sulfanyl acetamide groups cluster into bioactivity groups. For example, analogs with 4-sulfamoylphenyl substituents () exhibit antiulcer activity comparable to ranitidine, likely due to sulfonamide-mediated interactions with proton pumps or inflammatory targets .
- Impact of Substituents : The 3-ethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to polar sulfonamide derivatives (). However, bulky substituents (e.g., 2,4,6-trimethylphenyl in ) could reduce binding affinity due to steric hindrance .
Computational Similarity Metrics
- Tanimoto Coefficients: Structural similarity to known inhibitors can be quantified using Tanimoto scores (0–1 scale). For example, reports ~70% similarity between aglaithioduline and SAHA (a histone deacetylase inhibitor) based on fingerprint analysis. Applying similar methods, the target compound’s 3-methylbutyl chain and ethylphenyl group may yield moderate Tanimoto scores (~0.6–0.7) against kinase inhibitors like imatinib .
- Docking Affinity Variability: Small structural changes, such as replacing a chloro group () with an ethyl group (target compound), can alter binding pocket interactions. highlights that even minor modifications (e.g., methyl vs. ethyl) shift docking affinities by 1–2 kcal/mol due to differences in van der Waals contacts .
Case Studies from Literature
- Antiulcer Agents: Quinazolinones with sulfonamide substituents () show enhanced gastric acid suppression compared to alkyl-substituted analogs, likely due to stronger hydrogen bonding with H+/K+-ATPase .
- Anticancer Potential: Compounds with 4-chlorophenyl groups () exhibit cytotoxicity in NCI-60 screens, suggesting the target compound’s ethylphenyl group may retain activity with improved metabolic stability .
Research Findings and Implications
Structural-Activity Relationships (SAR): Quinazolinone Core: Essential for binding to ATP pockets in kinases or HDACs . Sulfanyl Acetamide Moieties: Enhance solubility and enable disulfide bond formation with cysteine residues in target proteins . Aryl Substituents: Chloro or sulfonamide groups improve potency, while alkyl chains (e.g., 3-methylbutyl) optimize pharmacokinetics .
Activity Cliffs :
- Pairs like (chlorophenyl) and (ethoxyphenyl) demonstrate how small substituent changes (Cl vs. OEt) create significant potency differences, underscoring the need for precise SAR studies .
Methodological Insights :
Biological Activity
The compound 4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(3-methylbutyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a quinazolinone core , which is often associated with diverse biological activities. The synthesis typically involves several steps:
- Formation of Quinazolinone Core : This can be achieved through cyclization of anthranilic acid derivatives with formamide or equivalents under acidic or basic conditions.
- Introduction of the Carbamoyl Group : Reaction with 3-ethylphenyl isocyanate in the presence of a base like triethylamine.
- Functionalization : Incorporation of sulfanyl and benzamide groups through various organic reactions.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, which can lead to therapeutic effects in various diseases.
- Modulation of Signaling Pathways : Interaction with cellular signaling molecules can alter pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells via apoptotic pathways.
Anticancer Activity
Research indicates that compounds with similar quinazolinone structures exhibit significant anticancer properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that quinazolinone derivatives could inhibit the activity of certain cancer-related enzymes, leading to reduced cell viability in vitro .
Antimicrobial Properties
Quinazolinone compounds have also been evaluated for their antimicrobial activity. Some studies report that related compounds exhibit potent inhibitory effects against bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are notable as well. Research shows that quinazolinones can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxicity of related quinazolinone compounds against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting the potential for therapeutic application in oncology .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Q & A
Q. How can researchers optimize the multi-step synthesis of this quinazoline derivative to improve yield and purity?
Methodological Answer:
- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Employ HPLC-MS or NMR to monitor intermediate purity at each step, ensuring minimal side-product formation. Evidence from similar quinazoline syntheses highlights the importance of controlling sulfanyl group introduction and carbamoyl coupling efficiency .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and isotopic patterns.
- 2D-NMR (e.g., HSQC, HMBC) resolves complex proton-carbon correlations, particularly for distinguishing quinazoline core protons from benzamide substituents .
- X-ray crystallography provides definitive structural validation if single crystals are obtainable .
Q. What in vitro assays are recommended to validate this compound's biological targets (e.g., kinase inhibition)?
Methodological Answer:
- Use kinase inhibition profiling (e.g., ATPase activity assays) with recombinant enzymes linked to diseases (e.g., EGFR, VEGFR).
- Pair with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Validate specificity via CRISPR-Cas9 knockout models of suspected targets in cell lines .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for functional group modifications (e.g., substituents on the 3-ethylphenyl group) .
- Use molecular dynamics (MD) simulations to predict ligand-protein interactions over time, focusing on stability of the sulfanyl-benzamide moiety in binding pockets .
- Integrate AI-driven QSAR models trained on similar quinazoline derivatives to predict bioactivity .
Q. How should researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC50 values across assays)?
Methodological Answer:
- Standardize assay conditions (e.g., pH, ATP concentration in kinase assays) to minimize variability.
- Apply statistical meta-analysis to identify outliers and quantify reproducibility. DOE principles (e.g., ANOVA) can isolate confounding factors .
- Validate findings using orthogonal methods (e.g., compare fluorescence-based assays with radiometric readouts) .
Q. What strategies are effective for studying metabolic degradation pathways of this compound?
Methodological Answer:
- Use LC-QTOF-MS with isotopic labeling to trace metabolic products in hepatocyte models.
- Employ CYP450 inhibition/induction assays to identify enzymes responsible for oxidation or sulfanyl group cleavage .
- Cross-reference with in silico metabolite prediction tools (e.g., GLORYx) to prioritize likely degradation products .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Synthesize derivatives with modular substitutions (e.g., varying alkyl chains on the benzamide or quinazoline moieties) and test in parallel using high-throughput screening .
- Apply free-energy perturbation (FEP) calculations to quantify the impact of substituents on binding energy .
- Use cluster analysis of bioactivity data to group derivatives by mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
